O-phospho-D-tyrosine

Descripción general

Descripción

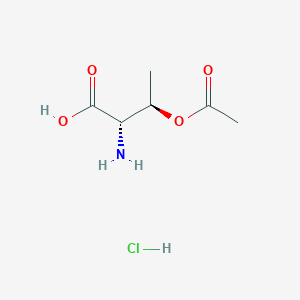

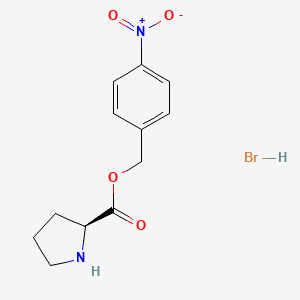

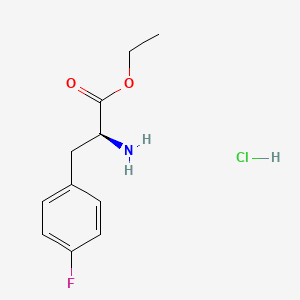

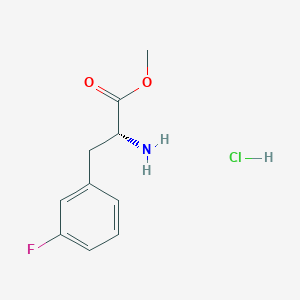

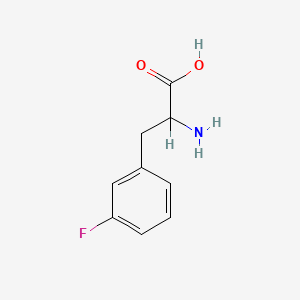

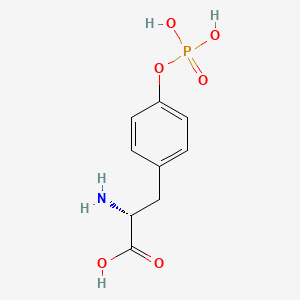

O-phospho-D-tyrosine is a D-tyrosine derivative that is D-tyrosine phosphorylated at the phenolic hydroxy group12. It is an O-phosphoamino acid, a D-tyrosine derivative, a D-alpha-amino acid, and an aromatic amino acid12.

Synthesis Analysis

The synthesis of O-phospho-D-tyrosine involves the phosphorylation of tyrosine at the phenolic hydroxy group3. Efforts towards the synthesis of amino-acid- and carbohydrate-modified ultraphosphates using O-phospho-l-tyrosine or α-d-glucose-1-phosphate resulted in side-reactions3. The derivative N alpha-fluorenylmethoxy-carbonyl-O-dimethylphosphono-L-tyrosine was utilized in continuous-flow solid-phase synthesis to prepare the O-phosphotyrosine analogue of human angiotensin II4.

Molecular Structure Analysis

O-phospho-D-tyrosine has a molecular formula of C9H12NO6P and a molecular weight of 261.17 g/mol1. It is an enantiomer of an O (4)-phospho-L-tyrosine1.

Chemical Reactions Analysis

O-phospho-D-tyrosine is involved in several chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid5. Moreover, ultraphosphate can phosphorylate nucleophiles such as amino acids and nucleosides3.Physical And Chemical Properties Analysis

O-phospho-D-tyrosine has a molecular weight of 261.17 g/mol1. It has a topological polar surface area of 130 Ų1. The exact mass and monoisotopic mass are 261.04022410 g/mol1.Aplicaciones Científicas De Investigación

Growth Inhibition and Anticancer Potential

O-phospho-L-tyrosine (P-Tyr) shows promise as an anticancer agent. It inhibits the growth of human renal and breast carcinoma cells by blocking the S phase of the cell cycle and decreasing cyclin proteins A and B. This effect is due to the activation of cellular protein tyrosine phosphatases, leading to inhibited tyrosine phosphorylation of key growth factor receptors (Mishra & Hamburger, 1993).

Role in DNA Repair and Radioprotection

O-phospho-tyrosine (P-Tyr) serves as a radioprotector by stimulating DNA repair. It achieves this through the activation of epidermal growth factor receptor (EGFR) and DNA-dependent kinase phosphorylation, which subsequently enhances cell survival post-irradiation (Dittmann et al., 2007).

Tyrosine Phosphorylation and Signal Transduction

Tyrosine phosphorylation, regulated by protein-tyrosine phosphatases (PTPs), is crucial in eukaryotic cell signaling. PTPs, including O-phospho-tyrosine, can act as tumor suppressors and are involved in regulating growth-factor receptor signaling. Understanding PTPs' functioning and regulation can aid in developing new anticancer drugs (Östman et al., 2006).

Electrochemical Detection in Proteomics

O-phospho-L-tyrosine can be utilized in proteomics for the electrochemical detection of phosphorylated peptides. This application is important for identifying protein phosphorylation, a key regulatory mechanism in cellular activities (Kerman et al., 2007).

Safety And Hazards

O-phospho-D-tyrosine is not classified as a hazardous substance or mixture7. However, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes8.

Direcciones Futuras

Phosphotyrosine-containing compounds attract significant attention due to their potential to modulate signaling pathways by binding to phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins9. Phosphotyrosine derivatives provide useful chemical tools to study protein phosphorylation/dephosphorylation, and as such represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design10.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWXELXMIBXGTH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-phospho-D-tyrosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.